7-Octenyltrimethoxysilane
Overview
Description
7-Octenyltrimethoxysilane is an organic compound that belongs to the family of silanes . It is a colorless liquid with a molecular weight of 206.35 g/mol. It is highly reactive and contains an alkene functional group, which makes it useful in various applications. It is a widely used coupling agent in the chemical industry, research, and manufacturing applications.
Synthesis Analysis
This compound is typically synthesized by reacting an olefin with trimethoxysilane in the presence of a catalyst . The process is widely used in the chemical industry and can be scaled up to produce large volumes .Molecular Structure Analysis
The molecular formula of this compound is C11H24O3Si . It has an average mass of 232.392 Da and a monoisotopic mass of 232.149475 Da .Chemical Reactions Analysis
This compound is considered as a potentially interesting primer able to react its terminal vinyl moieties with the Sylgard®184 silicone components during its curing .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a boiling point of 143 °C, a melting point of -95°C, and a density of 0.97gmL-1 at 25°C. It is soluble in organic solvents such as ethanol, chloroform, and benzene.Scientific Research Applications
Adhesion Promotion
7-Octenyltrimethoxysilane (7-OTMS) has been studied as an adhesion promoter for silicone coatings on aluminum alloys. Research conducted by Vast, Delhalle, and Mekhalif (2009) explored the use of ultra-thin layers of 7-OTMS as adhesion primers. They found that 7-OTMS improved the adhesion of silicone coatings on aluminum, highlighting its potential in enhancing interfacial bonding in materials science applications (Vast, Delhalle, & Mekhalif, 2009).
Copolymerization and Composite Modification
Lipponen, Lahelin, and Seppälä (2009) investigated the copolymerization of 7-octenyldimethylphenylsilane with propylene, demonstrating its use in creating polypropylene-based composites with enhanced properties. This study showcases the potential of 7-OTMS in modifying polymer properties for various industrial applications (Lipponen, Lahelin, & Seppälä, 2009).
Mechanism of Action
Biochemical Pathways
This can affect various downstream effects, such as improving the dispersion of inorganic fillers in organic matrices .
Result of Action
The primary result of 7-Octenyltrimethoxysilane’s action is the formation of a strong covalent bond between organic and inorganic materials. This can improve the compatibility and adhesion between these materials. For example, it has been used to improve the dispersion of multiwalled carbon nanotubes in silicone composites .
Safety and Hazards
Properties
IUPAC Name |
trimethoxy(oct-7-enyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O3Si/c1-5-6-7-8-9-10-11-15(12-2,13-3)14-4/h5H,1,6-11H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKLXSINPXIQKIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCCCCC=C)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7068718 | |
Record name | Silane, trimethoxy-7-octenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7068718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52217-57-9 | |
Record name | (7-Octen-1-yl)trimethoxysilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52217-57-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Silane, trimethoxy-7-octen-1-yl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052217579 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silane, trimethoxy-7-octen-1-yl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Silane, trimethoxy-7-octenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7068718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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